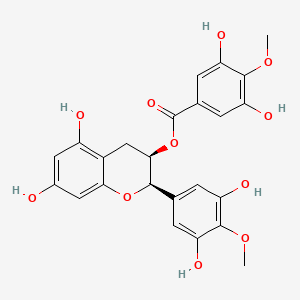
4',4''-Dimethylepigallocatechin gallate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Methyl-(-)-epigallocatechin 3-(4-methyl-gallate), also known as 4', 4''-di-O-methyl-egcg or 4', 4''-di-O-methyl-epigallocatechin-3-gallate, belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin. 4'-Methyl-(-)-epigallocatechin 3-(4-methyl-gallate) is considered to be a practically insoluble (in water) and relatively neutral molecule. 4'-Methyl-(-)-epigallocatechin 3-(4-methyl-gallate) has been detected in multiple biofluids, such as urine and blood. Within the cell, 4'-methyl-(-)-epigallocatechin 3-(4-methyl-gallate) is primarily located in the membrane (predicted from logP).
Aplicaciones Científicas De Investigación
Anticancer Properties
4',4''-Dimethylepigallocatechin gallate exhibits significant anticancer effects, particularly against various types of cancer cells.
- Mechanism of Action : This compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. For instance, studies have shown that it can arrest the cell cycle at the G1 phase and inhibit glycolysis in pancreatic adenocarcinoma cells, leading to reduced lactate production and glucose consumption .
-
Case Studies :
- Gastric Cancer : Research indicates that this compound significantly inhibits the proliferation of gastric cancer cells and promotes apoptosis. The compound also suppresses angiogenesis by decreasing vascular endothelial growth factor (VEGF) expression in a dose-dependent manner .
- Liver Cancer : In hepatocellular carcinoma models, this compound has been shown to downregulate genes involved in gluconeogenesis and fatty acid synthesis, demonstrating its potential as a therapeutic agent for liver cancer .
Cardiovascular Health
The compound contributes positively to cardiovascular health by improving lipid profiles and exhibiting anti-inflammatory properties.
- Mechanism of Action : It enhances lipid metabolism and promotes cholesterol excretion through bile. Additionally, it modulates platelet formation and reduces inflammation by inhibiting phospholipase A2 activity .
- Case Studies :
Neuroprotective Effects
Research indicates that this compound possesses neuroprotective properties that may aid in the treatment of neurodegenerative diseases.
- Mechanism of Action : The compound promotes autophagy and inhibits apoptosis in neuronal cells via the mTOR pathway. This activity helps protect against oxidative stress-induced damage .
- Case Studies :
Metabolic Disorders
The compound has shown promise in managing metabolic disorders such as diabetes.
- Mechanism of Action : It enhances insulin secretion and improves glucose uptake by activating key signaling pathways like Akt and AMP-activated protein kinase (AMPK) .
- Case Studies :
Cosmetic Applications
Due to its antioxidant properties, this compound is increasingly utilized in cosmetic formulations.
Propiedades
Número CAS |
298700-58-0 |
|---|---|
Fórmula molecular |
C24H22O11 |
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
[(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C24H22O11/c1-32-22-15(27)3-10(4-16(22)28)21-20(9-13-14(26)7-12(25)8-19(13)34-21)35-24(31)11-5-17(29)23(33-2)18(30)6-11/h3-8,20-21,25-30H,9H2,1-2H3/t20-,21-/m1/s1 |
Clave InChI |
HFWSXNDMKGHKRD-NHCUHLMSSA-N |
SMILES |
COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O |
SMILES isomérico |
COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O |
SMILES canónico |
COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O |
Sinónimos |
4',4''-di-O-methyl-EGCG 4',4''-di-O-methyl-epigallocatechin-3-gallate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















